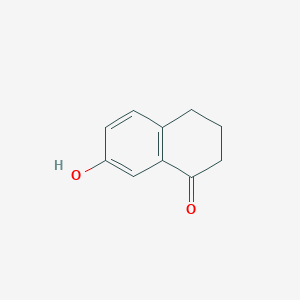

7-Hydroxy-1-tetralone

Description

The exact mass of the compound 7-Hydroxy-1-tetralone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Hydroxy-1-tetralone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-1-tetralone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFSAJZSDNYVCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341263 | |

| Record name | 7-Hydroxy-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22009-38-7 | |

| Record name | 3,4-Dihydro-7-hydroxy-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22009-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 7-Hydroxy-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties of 7-Hydroxy-1-tetralone (CAS No: 22009-38-7), a key intermediate in pharmaceutical and chemical synthesis. The document covers its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, and its role as a versatile chemical scaffold.

Core Properties and Data

7-Hydroxy-1-tetralone is an aromatic ketone and a derivative of tetralone, characterized by a hydroxyl group at the 7-position of its naphthalene (B1677914) ring system.[1][2] At room temperature, it typically appears as a white to off-white crystalline solid.[1] Its structure, featuring both a reactive hydroxyl group and a ketone, makes it a valuable building block in the synthesis of various bioactive compounds, including central nervous system agents and dopaminergic drugs.[1][3]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 22009-38-7[4][5] |

| IUPAC Name | 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one[4] |

| Molecular Formula | C₁₀H₁₀O₂[5] |

| Canonical SMILES | C1CC2=C(C=C(C=C2)O)C(=O)C1[1][4] |

| InChI | InChI=1S/C10H10O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,11H,1-3H2[1][4] |

| InChIKey | LGFSAJZSDNYVCW-UHFFFAOYSA-N[1][4] |

Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 162.19 g/mol [5][6] |

| Appearance | White to Gray to Brown powder/crystal[1][5] |

| Melting Point | 164-168 °C |

| Boiling Point | 215 °C (at 12 mmHg)[6] |

| Density | ~1.236 g/cm³ (Predicted)[6] |

| pKa | 9.44 ± 0.20 (Predicted)[1] |

| Solubility | Sparingly soluble in water[1] |

| LogP | 1.7 (Computed)[4] |

Spectral Data

-

¹H NMR:

-

Aromatic Protons (Ar-H): Signals expected in the δ 6.5-8.0 ppm range. The specific splitting pattern would correspond to the three protons on the substituted aromatic ring.

-

Aliphatic Protons (-CH₂-): Multiple signals for the three methylene (B1212753) groups (at C2, C3, and C4) would appear in the δ 2.0-3.5 ppm range. The protons on C2, being adjacent to the carbonyl group, would likely be the most downfield of this group.

-

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range, typically δ 4.0-7.0 ppm, and is dependent on solvent and concentration.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal expected in the δ 195-200 ppm range.

-

Aromatic Carbons (Ar-C): Six signals would be expected in the δ 110-160 ppm range. The carbon attached to the hydroxyl group (C7) would be significantly shifted downfield.

-

Aliphatic Carbons (-CH₂-): Three signals for the methylene carbons are expected in the δ 20-40 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Alcohol/Phenol): A strong, broad absorption band in the region of 3100-3600 cm⁻¹ due to hydrogen bonding.[5][7]

-

C=O Stretch (Ketone): A strong, sharp absorption peak around 1680-1715 cm⁻¹. The conjugation with the aromatic ring would shift this to a lower wavenumber compared to a simple aliphatic ketone.[5][8]

-

C=C Stretch (Aromatic): Medium to weak absorptions around 1500-1600 cm⁻¹.[8]

-

C-O Stretch (Phenol): A sharp peak expected around 1200-1300 cm⁻¹.[8]

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.[7]

-

Experimental Protocols

The synthesis of 7-Hydroxy-1-tetralone can be achieved via multiple routes. A common and well-documented method involves a multi-step synthesis starting from anisole, followed by demethylation.

Synthesis of 7-Hydroxy-1-tetralone from Anisole

This protocol is adapted from a patented method and involves three main stages: Friedel-Crafts acylation, Wolff-Kishner reduction, and a final intramolecular cyclization followed by demethylation.

Stage 1: Preparation of 4-(4-methoxyphenyl)-4-oxobutanoic acid

-

Reaction Setup: To a 500ml reaction vessel, add 250ml of nitromethane (B149229) and 30g of anisole.[1]

-

Addition of Lewis Acid: Cool the mixture to between 0-15°C and add 80g of anhydrous aluminum trichloride. Maintain stirring for 2 hours at this temperature.[1]

-

Acylation: Add 25g of succinic anhydride (B1165640) to the mixture and allow the reaction to proceed at a temperature of 10-20°C for 12 hours.[1]

-

Work-up: The reaction solution is then added to a mixture of 600ml water and 100ml of 30% hydrochloric acid, controlling the temperature between 0-25°C. The mixture is stirred for 1 hour.[1]

-

Isolation: The resulting precipitate is collected via suction filtration and dried under reduced pressure at 60°C to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid.[1]

Stage 2: Preparation of 4-(4-methoxyphenyl)butyric acid

-

Reduction: The 4-(4-methoxyphenyl)-4-oxobutanoic acid intermediate is reduced to 4-(4-methoxyphenyl)butyric acid. (Note: The specific patent describes a subsequent cyclization/demethylation from this intermediate).[1]

Stage 3: Cyclization, Demethylation, and Purification to 7-Hydroxy-1-tetralone

-

Cyclization: 20g of 4-(4-methoxyphenyl)butyric acid is added to a solution of 200ml toluene, 44g of aluminum trichloride, and 10ml of nitromethane at 60-70°C. The mixture is heated to reflux for 10 hours.[1]

-

Quenching: The reaction solution is added to 300ml of ice water.[1]

-

Extraction & Purification: The layers are separated, and the organic layer is washed with 100ml of water. The pH is adjusted to 13 with liquid caustic soda, and the layers are separated again. The aqueous layer's pH is then adjusted to 2 with hydrochloric acid, leading to precipitation.[1]

-

Recrystallization: The crude product is filtered. Methanol (20ml) and water (30ml) are added to the filtrate, which is then heated to reflux to dissolve the solid. The solution is cooled to 0°C to induce crystallization.[1]

-

Final Product: The crystals are collected by filtration and dried to yield a white solid of 7-hydroxy-1-tetralone with a reported purity of 99.99% by HPLC.[1]

Visualizations: Workflows and Pathways

Experimental Workflow: Synthesis of 7-Hydroxy-1-tetralone

Caption: Synthesis workflow for 7-Hydroxy-1-tetralone.

Signaling Pathway: Mechanism of Action as a MAO Inhibitor

Derivatives of 7-Hydroxy-1-tetralone have shown significant potential as Monoamine Oxidase (MAO) inhibitors, which are crucial for treating neurological disorders like depression and Parkinson's disease.[3] MAO enzymes are responsible for the metabolic degradation of monoamine neurotransmitters. By inhibiting MAO, these compounds increase the concentration and availability of neurotransmitters in the synaptic cleft.

Caption: Inhibition of Monoamine Oxidase (MAO) by a derivative.

References

- 1. rsc.org [rsc.org]

- 2. 5-Hydroxy-1-tetralone [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Introduction to IR Spectra [webspectra.chem.ucla.edu]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. 37827-68-2 Cas No. | 7-Hydroxy-2-tetralone | Apollo [store.apolloscientific.co.uk]

The Synthetic Heart of a Natural Scaffold: A Technical Guide to 7-Hydroxy-1-tetralone and its Naturally Occurring Analogs

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the world of 7-Hydroxy-1-tetralone, a key synthetic intermediate, and explores its connection to the broader family of tetralones that are found in nature. While 7-Hydroxy-1-tetralone itself is a product of laboratory synthesis, its core structure, the tetralone scaffold, is a recurring motif in a variety of natural products with significant biological activities. This document provides a comprehensive overview of the synthesis of 7-Hydroxy-1-tetralone, the natural occurrence of its analogs, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding for researchers in drug discovery and development.

7-Hydroxy-1-tetralone: A Synthetic Workhorse

Contrary to inquiries about its natural origins, 7-Hydroxy-1-tetralone is a synthetic compound, valued for its role as a versatile precursor in the pharmaceutical industry.[1] Its structure is a cornerstone for the synthesis of a range of therapeutics, including antidepressants and analgesics. The reactivity of its hydroxyl and ketone groups allows for diverse chemical modifications, making it an ideal starting material for creating a wide array of derivatives with tailored biological activities.[1]

Synthesis of 7-Hydroxy-1-tetralone

The preparation of 7-Hydroxy-1-tetralone is a multi-step chemical process. A common and efficient method involves the demethylation of its precursor, 7-methoxy-1-tetralone (B20472). This process typically utilizes a Lewis acid, such as aluminum trichloride (B1173362), under controlled temperature and reaction times to ensure high yield and purity.

A detailed synthetic protocol is provided in the Experimental Protocols section of this guide. The following diagram illustrates a typical synthetic workflow for 7-Hydroxy-1-tetralone.

The Natural Realm of Tetralone Analogs

While 7-Hydroxy-1-tetralone is synthetic, the tetralone structural motif is present in a variety of natural products isolated from plants and fungi.[2][3][4][5] These naturally occurring analogs exhibit a broad spectrum of biological activities, including antibacterial, antitumor, and anti-inflammatory properties, making them intriguing subjects for drug discovery.[2][3][5]

The following table summarizes key information on some naturally occurring tetralone analogs.

| Compound Name | Natural Source | Organism Type | Biological Activity | Reference(s) |

| Aristelegone A | Aristolochiaceae family | Plant | Used in traditional Chinese medicine. | [6] |

| Callianthone A | Pyrola calliantha | Plant | Specific biological activities are under investigation. | [7] |

| Callianthone B | Pyrola calliantha | Plant | Specific biological activities are under investigation. | [7] |

| Perenniporide A | Perenniporia sp. | Fungus | Strong inhibitory effect on various plant pathogens. | [4] |

| Catalponol | - | - | A natural product containing a tetralone subunit. | [4] |

| 10-norparvulenone | - | - | A natural product containing a tetralone subunit. | [4] |

| Actinoranone | Marine-derived actinomycete | Bacterium | Significant in vitro cytotoxic activity. | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 7-Hydroxy-1-tetralone and a general protocol for the isolation of natural tetralone analogs from plant material.

Synthesis of 7-Hydroxy-1-tetralone from 7-Methoxy-1-tetralone

Objective: To synthesize 7-Hydroxy-1-tetralone via demethylation of 7-Methoxy-1-tetralone.

Materials:

-

7-Methoxy-1-tetralone

-

Anhydrous aluminum trichloride (AlCl₃)

-

Toluene (B28343) (anhydrous)

-

Hydrochloric acid (HCl), 30% solution

-

Water

-

Ethyl acetate (B1210297)

-

Reaction flask (500 mL)

-

Stirring apparatus

-

Heating mantle with temperature control

-

Ice bath

-

Separatory funnel

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

In a 500 mL reaction flask under a nitrogen atmosphere, suspend anhydrous aluminum trichloride (44g) in toluene (200 mL).

-

Add 7-methoxy-1-tetralone (20g) to the suspension.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 10 hours.

-

Monitor the reaction progress using TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully add the reaction mixture to 300 mL of ice water to quench the reaction.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water.

-

Adjust the pH of the aqueous layer to 2 with 30% hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine all organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a mixture of methanol and water to yield 7-Hydroxy-1-tetralone as a white solid.[8]

General Protocol for the Isolation of Natural Tetralone Analogs from Plant Material

Objective: To extract and isolate tetralone analogs from a plant source.

Materials:

-

Dried and powdered plant material

-

Solvents for extraction (e.g., methanol, ethanol, ethyl acetate, hexane)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, chloroform, methanol gradients)

-

Soxhlet apparatus or maceration setup

-

Rotary evaporator

-

Chromatography column

-

Fraction collector (optional)

-

TLC plates and chamber

-

Analytical instruments for characterization (e.g., NMR, MS, IR)

Procedure:

-

Extraction:

-

Soxhlet Extraction: Place the powdered plant material in a thimble and extract with a suitable solvent (e.g., methanol or ethanol) for several hours.

-

Maceration: Soak the plant material in a solvent at room temperature for an extended period (24-72 hours) with occasional stirring.

-

-

Concentration: Concentrate the obtained crude extract using a rotary evaporator to remove the solvent.

-

Fractionation (Optional): The crude extract can be partitioned between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Separation:

-

Pack a chromatography column with silica gel.

-

Dissolve the crude extract or a fraction in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexane to ethyl acetate).

-

Collect fractions and monitor the separation using TLC.

-

-

Isolation and Purification:

-

Combine fractions containing the compound of interest (as identified by TLC).

-

Further purify the combined fractions using repeated column chromatography or preparative HPLC until a pure compound is obtained.

-

-

Structure Elucidation: Characterize the purified compound using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to determine its chemical structure.

The following diagram illustrates a general workflow for the isolation of natural products.

Signaling Pathways and Logical Relationships

The biological activities of tetralone derivatives stem from their interaction with various cellular targets and signaling pathways. For instance, derivatives of 7-Hydroxy-1-tetralone have shown potential as Monoamine Oxidase (MAO) inhibitors, which are crucial in the metabolism of neurotransmitters.[1] Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin (B10506) and dopamine, which is a key mechanism in the treatment of depression and Parkinson's disease.

The following diagram illustrates the logical relationship of MAO inhibition by a tetralone derivative.

Conclusion

7-Hydroxy-1-tetralone stands as a testament to the interplay between synthetic chemistry and natural product research. While it is a laboratory creation, its structural foundation is deeply rooted in nature. The tetralone scaffold, found in a diverse array of natural products, continues to be a source of inspiration for the development of new therapeutic agents. A thorough understanding of both the synthetic routes to key intermediates like 7-Hydroxy-1-tetralone and the methodologies for isolating their natural analogs is crucial for advancing drug discovery and harnessing the therapeutic potential of this important class of compounds. This guide provides a foundational resource for researchers to explore this exciting and promising area of medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 7. Two new isomeric alpha-tetralones from Pyrola calliantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation method of 7-hydroxy-1-tetralone - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 7-Hydroxy-1-tetralone: Discovery, Synthesis, and Applications

This technical guide provides a comprehensive overview of 7-Hydroxy-1-tetralone, a key chemical intermediate in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document details its historical context, physicochemical properties, synthesis methodologies, and its role as a versatile scaffold in medicinal chemistry, particularly in the development of therapies for central nervous system disorders.

Introduction and Historical Context

7-Hydroxy-1-tetralone, with the systematic name 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one, is an aromatic ketone derivative of tetralone.[1] Its structure, featuring a hydroxyl group on the aromatic ring and a ketone in the alicyclic portion, provides two reactive sites for chemical modification, making it a valuable building block in organic synthesis.

The initial synthesis of 7-Hydroxy-1-tetralone was reported in the late 20th century during broader investigations into substituted tetralone derivatives for potential pharmaceutical applications.[1] While a specific "discovery" paper is not prominently cited in the literature, its preparation is often described in the context of synthesizing more complex molecules. A notable method for its synthesis involves a three-step process starting from a hydroxy-substituted benzene (B151609) and succinic anhydride (B1165640), proceeding through a Friedel–Crafts reaction, a Wolff–Kishner–Huang Minglong reduction, and finally a cyclization reaction.[2]

Its significance grew with the discovery that the tetralone scaffold is a promising framework for designing potent inhibitors of monoamine oxidase (MAO), an enzyme implicated in the pathophysiology of depression and neurodegenerative disorders like Parkinson's disease.[3][4] Furthermore, 7-Hydroxy-1-tetralone has been identified as a crucial intermediate in the synthesis of the antidepressant agomelatine.[5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 7-Hydroxy-1-tetralone is presented in the tables below. This data is essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of 7-Hydroxy-1-tetralone

| Property | Value | Reference |

| CAS Number | 22009-38-7 | [6] |

| Molecular Formula | C₁₀H₁₀O₂ | [6] |

| Molecular Weight | 162.18 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 164-166 °C | [2] |

| Boiling Point | 215 °C at 12 mmHg | |

| pKa | 9.44 ± 0.20 (Predicted) | [1] |

| LogP | 2.34 | [1] |

Table 2: Spectroscopic Data for 7-Hydroxy-1-tetralone

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) δ (ppm) | 8.14 (d, J=2.2 Hz, 1H), 7.56 (dd, J=8.1, 2.2 Hz, 1H), 7.13 (d, J=8.2 Hz, 1H), 2.90 (t, J=6.1 Hz, 2H), 2.64 (t, J=6.1 Hz, 2H), 2.12 (quint, J=6.1 Hz, 2H) |

| ¹³C NMR (CDCl₃) δ (ppm) | 197.0, 143.1, 136.1, 134.1, 130.7, 130.0, 120.6, 38.8, 29.2, 23.1 |

| IR (KBr) (ν/cm⁻¹) | 1667.31 (C=O), 2853.23 (C-H), 1609.64 (Ar C=C) |

Synthesis of 7-Hydroxy-1-tetralone

Several synthetic routes to 7-Hydroxy-1-tetralone have been reported. The two primary methods are the demethylation of 7-methoxy-1-tetralone (B20472) and a multi-step synthesis from phenol (B47542) and succinic anhydride.

Synthesis via Demethylation of 7-Methoxy-1-tetralone

This is a common laboratory-scale synthesis.

Experimental Protocol:

-

Reaction Setup: To a suspension of anhydrous aluminum trichloride (B1173362) (37.8 g, 283 mmol) in anhydrous toluene (B28343) (250 mL) under a nitrogen atmosphere, slowly add 7-methoxy-3,4-dihydronaphthalen-1(2H)-one (25 g, 142 mmol).

-

Reaction Conditions: Heat the reaction mixture with stirring at 110 °C for 1 hour.

-

Quenching: Cool the mixture to room temperature and then further cool to 0 °C in an ice bath. Slowly add water (100 mL) to quench the reaction.

-

Extraction: Extract the aqueous phase with ethyl acetate (B1210297) (3 x 100 mL).

-

Work-up: Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Purification: Filter to remove the desiccant and concentrate the filtrate under reduced pressure. Triturate the crude product with methanol (B129727) to yield the final product.

Expected Yield: Approximately 90% (19.3 g) of a white solid.[2]

Three-Step Synthesis from Phenol and Succinic Anhydride

This method provides an alternative route to the target compound.

Experimental Protocol:

-

Step 1: Friedel–Crafts Reaction:

-

To a stirred slurry of anhydrous AlCl₃ (6.65 g, 50 mmol) in 1,2-dichloroethane (B1671644) (10 mL) under a nitrogen atmosphere, add succinic anhydride (0.50 g, 5 mmol) and phenol (0.47 g, 5 mmol) portionwise at room temperature.

-

Concentrate the reaction solution and recrystallize the residue from ethanol (B145695) to obtain 4-(4-hydroxyphenyl)-4-oxobutanoic acid.

-

-

Step 2: Wolff–Kishner–Huang Minglong Reduction:

-

To a round-bottom flask, add the product from Step 1 (0.75 g, 3.75 mmol), diethylene glycol (10 mL), 85% hydrazine (B178648) hydrate (B1144303) (5 mL), and potassium hydroxide.

-

Reflux the mixture at 453 K for 3 hours to yield 4-(4-hydroxyphenyl)butanoic acid.

-

-

Step 3: Cyclization:

-

Add the product from Step 2 (0.40 g, 2.25 mmol) to polyphosphoric acid (7.50 g, 22.5 mmol).

-

Stir the mixture with a mechanical stirrer at 373 K for 30 minutes.

-

Extract the reaction product with chloroform, dry with anhydrous sodium sulfate, and concentrate to dryness to obtain 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one.[2]

-

References

- 1. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 7-hydroxy-3,4-dihydro-2H-naphthalen-1-one | C10H10O2 | CID 571818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. amiscientific.com [amiscientific.com]

7-Hydroxy-1-tetralone CAS number 22009-38-7

An In-depth Technical Guide to 7-Hydroxy-1-tetralone (CAS: 22009-38-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-1-tetralone is a key chemical intermediate belonging to the tetralone class of aromatic ketones.[1] Its structure, featuring a hydroxyl group on the aromatic ring and a ketone on the fused aliphatic ring, makes it a versatile scaffold for chemical synthesis. This compound is of significant interest in medicinal chemistry and drug development, primarily serving as a crucial building block for the synthesis of various pharmaceutical agents.[2] Notably, it is an intermediate in the production of drugs such as the antidepressant Agomelatine.[3] Furthermore, derivatives of 7-Hydroxy-1-tetralone have been investigated for a range of biological activities, including monoamine oxidase (MAO) inhibition and interaction with dopamine (B1211576) receptors, highlighting its therapeutic potential.[2][4][5] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and biological significance, complete with experimental protocols and pathway diagrams.

Physicochemical Properties

7-Hydroxy-1-tetralone is typically a white to off-white crystalline solid under standard conditions.[1] It is sparingly soluble in water but shows solubility in organic solvents like dioxane.[1][6] A summary of its key physicochemical data is presented below.

| Property | Value | Reference(s) |

| CAS Number | 22009-38-7 | [1][6][7] |

| Molecular Formula | C₁₀H₁₀O₂ | [6][8][9][10] |

| Molecular Weight | 162.18 g/mol | |

| Appearance | White to off-white crystalline solid | [1][11] |

| Melting Point | 160 - 166 °C | [7] |

| Boiling Point | 344.7 °C @ 760 mmHg; 215 °C @ 12 mmHg | [4][6] |

| Density | ~1.2 g/cm³ | [8][7] |

| LogP | 1.7 - 2.34 | [8] |

| Flash Point | 146.8 °C | [8] |

| Refractive Index | ~1.603 | [8][7] |

Synthesis and Purification

The most common and industrially relevant synthesis of 7-Hydroxy-1-tetralone involves the O-demethylation of its precursor, 7-methoxy-1-tetralone (B20472).[12] This precursor can be synthesized via a Friedel-Crafts acylation followed by cyclization.

Experimental Protocol: Synthesis of 7-Hydroxy-1-tetralone

Part A: Synthesis of 7-Methoxy-1-tetralone (Precursor)

This protocol is adapted from Friedel-Crafts acylation and intramolecular cyclization procedures.

Materials:

-

Succinic anhydride (B1165640)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Nitromethane (or Dichloromethane)

-

Concentrated Sulfuric Acid (or Polyphosphoric acid)

-

Hydrochloric acid (30%)

-

Toluene

-

Ice, Distilled water

Procedure:

-

Friedel-Crafts Acylation: To a cooled (0-5 °C) suspension of anhydrous AlCl₃ (25.9 g) in 100 mL of dichloromethane, add anisole (10 g).

-

Slowly add succinic anhydride (9.7 g) in portions while maintaining the temperature below 10 °C.

-

Stir the mixture at room temperature for 12 hours.

-

Carefully pour the reaction mixture into a beaker containing 600 mL of ice water and 100 mL of 30% HCl.

-

Stir for 1 hour until the precipitate forms. Collect the solid product, 4-(4-methoxyphenyl)-4-oxobutanoic acid, by suction filtration and wash with water.

-

Intramolecular Cyclization: Add the dried 4-(4-methoxyphenyl)-4-oxobutanoic acid (10 g) in portions to 20 g of pre-heated (50-60 °C) concentrated sulfuric acid with stirring.

-

Maintain the temperature and stir for 1 hour.

-

Cool the mixture and pour it into 350 mL of cold water.

-

Extract the aqueous layer three times with 150 mL of toluene.

-

Combine the organic phases, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield crude 7-methoxy-1-tetralone.

Part B: Demethylation to 7-Hydroxy-1-tetralone

This protocol is a representative procedure based on Lewis acid-mediated demethylation.[4][10]

Materials:

-

7-Methoxy-1-tetralone (from Part A)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Toluene

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

Under a nitrogen atmosphere, add 7-methoxy-1-tetralone (25 g, 142 mmol) slowly to a suspension of anhydrous AlCl₃ (37.8 g, 283 mmol) in 250 mL of anhydrous toluene.

-

Heat the reaction mixture with stirring to 110 °C and maintain for 1 hour.

-

Cool the mixture to room temperature, then further cool to 0 °C in an ice bath.

-

Slowly quench the reaction by the dropwise addition of 100 mL of water.

-

Extract the aqueous phase three times with 100 mL of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the desiccant and concentrate the filtrate to dryness under reduced pressure.

-

The crude product is ground with methanol and filtered to yield 7-Hydroxy-1-tetralone as a solid.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane gradient.[1][4]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 7-Hydroxy-1-tetralone | CAS#:22009-38-7 | Chemsrc [chemsrc.com]

- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 5. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]

- 6. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. researchgate.net [researchgate.net]

- 12. ias.ac.in [ias.ac.in]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 7-Hydroxy-1-tetralone: Core Physical and Chemical Properties

Introduction

7-Hydroxy-1-tetralone, with the CAS number 22009-38-7, is an aromatic ketone and a derivative of tetralone.[1] Its chemical structure, featuring a hydroxyl group on the naphthalene (B1677914) ring system, makes it a compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its role in relevant biological pathways.

Physical and Chemical Properties

7-Hydroxy-1-tetralone is typically a white to off-white crystalline solid at room temperature.[1] It possesses a faint, characteristic odor.[1] The presence of both a hydroxyl and a ketone functional group contributes to its moderate thermal stability and limited volatility under ambient conditions.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of 7-Hydroxy-1-tetralone.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₂ | [3][4][5] |

| Molecular Weight | 162.18 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [1][4] |

| Melting Point | 164-168 °C | [6][7] |

| Boiling Point | 344.7 ± 31.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| pKa | 9.44 ± 0.20 (Predicted) | [1] |

| LogP | 2.34 | [3] |

| Flash Point | 146.8 ± 17.4 °C | [3] |

| Refractive Index | 1.603 | [3] |

| Solubility | Sparingly soluble in water. | [1] |

Chemical Reactivity and Synthesis

The chemical behavior of 7-Hydroxy-1-tetralone is dictated by its two primary functional groups: the phenolic hydroxyl group and the cyclic ketone group.[2]

-

Hydroxyl Group Reactivity : The weakly acidic phenolic hydroxyl group can undergo typical reactions such as etherification and esterification.[2] These modifications are crucial for altering the molecule's solubility, stability, and biological activity, which is a key step in the development of new drug candidates.[2]

-

Ketone Group Reactivity : The carbonyl group can participate in various reactions, including reductions to form the corresponding alcohol, and can be a site for nucleophilic attack.[2]

Experimental Protocols

Synthesis of 7-Hydroxy-1-tetralone via Demethylation of 7-Methoxy-1-tetralone

A common and effective method for synthesizing 7-Hydroxy-1-tetralone is through the demethylation of its precursor, 7-methoxy-1-tetralone.[2][6]

Materials:

-

7-methoxy-3,4-dihydronaphthalen-1(2H)-one (25 g, 142 mmol)[6]

-

Anhydrous toluene (B28343) (250 mL)[6]

-

Aluminum trichloride (B1173362) (37.8 g, 283 mmol)[6]

-

Water[6]

-

Ethyl acetate[6]

-

Anhydrous magnesium sulfate[6]

-

Methanol[6]

Procedure:

-

Under a nitrogen atmosphere, slowly add 7-methoxy-3,4-dihydronaphthalen-1(2H)-one to a suspension of aluminum trichloride in anhydrous toluene.[6]

-

Heat the reaction mixture with stirring at 110 °C for 1 hour.[6]

-

Cool the mixture to room temperature, and then further cool to 0 °C using an ice bath.[6]

-

Slowly add water to quench the reaction.[6]

-

Extract the organic material from the aqueous phase with ethyl acetate (B1210297) (3 x 100 mL).[6]

-

Combine the organic phases and dry with anhydrous magnesium sulfate.[6]

-

Filter to remove the desiccant and concentrate the filtrate to dryness under reduced pressure.[6]

-

Grind the crude product with methanol (B129727) to yield a white solid.[6]

Purification and Characterization:

-

The product can be further purified by recrystallization.[8]

-

Thin-layer chromatography (TLC) can be used to assess purity, with a reported Rf value of 0.26 using a 3:7 ethyl acetate/hexane mobile phase.[6][8]

-

The structure and identity of the final product can be confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry.[5][8][9]

Biological Significance and Signaling Pathways

7-Hydroxy-1-tetralone serves as a versatile scaffold and a key intermediate in the synthesis of various biologically active molecules.[10]

Role as a Pharmaceutical Intermediate: This compound is a crucial precursor in the synthesis of several important drugs.[10] For instance, it is an intermediate in the production of agomelatine, an antidepressant that acts as a melatonin (B1676174) receptor agonist.[11] It is also used in the synthesis of the opioid analgesic (-)-dezocine and the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline.[10]

Potential Biological Activities: Derivatives of 7-Hydroxy-1-tetralone have shown potential as:

-

Monoamine Oxidase (MAO) Inhibitors: These derivatives can inhibit MAO enzymes, which are involved in the metabolism of neurotransmitters, suggesting applications in treating neurological disorders like depression and Parkinson's disease.[10]

-

Anticancer and Antimicrobial Agents: Some studies indicate that this compound and its derivatives may inhibit cancer cell proliferation and show efficacy against various fungal and bacterial pathogens.[10]

Visualizations

Caption: Synthesis workflow for 7-Hydroxy-1-tetralone.

Caption: Simplified Melatonin (MT1) receptor signaling pathway.

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 7-Hydroxy-1-tetralone | CAS#:22009-38-7 | Chemsrc [chemsrc.com]

- 4. 7-Hydroxy-1-tetralone | CymitQuimica [cymitquimica.com]

- 5. 7-hydroxy-3,4-dihydro-2H-naphthalen-1-one | C10H10O2 | CID 571818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Hydroxy-1-tetralone | 22009-38-7 [chemicalbook.com]

- 7. 7-Hydroxy-1-tetralone | 22009-38-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. ijsdr.org [ijsdr.org]

- 9. 7-Hydroxy-1-tetralone(22009-38-7) 1H NMR spectrum [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. Page loading... [wap.guidechem.com]

7-Hydroxy-1-tetralone: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-1-tetralone is a key chemical intermediate in the synthesis of various pharmaceuticals and has demonstrated a range of biological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a primary focus on its role as a modulator of monoamine oxidase and its potential interactions with dopamine (B1211576) receptors. Additionally, this guide explores the preliminary evidence for its anticancer and antimicrobial properties. Quantitative data from key studies are presented in tabular format, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular interactions.

Core Mechanism of Action: Monoamine Oxidase Inhibition

The most well-documented biological activity of 7-hydroxy-1-tetralone and its derivatives is the inhibition of monoamine oxidases (MAOs). MAOs are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, 7-hydroxy-1-tetralone derivatives can increase the synaptic availability of these neurotransmitters, a mechanism that is central to the action of many antidepressant and neuroprotective drugs.

Quantitative Data on MAO Inhibition

Research has primarily focused on derivatives of 7-hydroxy-1-tetralone, demonstrating potent and selective inhibition of MAO-A and MAO-B. The following table summarizes the inhibitory activities (IC₅₀ and Kᵢ values) of selected C7-substituted 1-tetralone (B52770) derivatives.[1]

| Compound ID | R Group (Substitution at 7-OH) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | MAO-B Kᵢ (µM) | Selectivity Index (MAO-A/MAO-B) |

| 1c | Benzyl | 0.623 | > 100 | - | > 160 |

| 1g | 2-Phenoxyethyl | 0.575 | 0.0019 | - | 0.0033 |

| 1h | 2-(4-Chlorophenoxy)ethyl | 0.036 | 0.0011 | - | 0.033 |

| 1o (alcohol) | 2-Phenoxyethyl | > 100 | 0.0075 | 0.0065 | > 13333 |

| 1p (alcohol) | 2-(4-Chlorophenoxy)ethyl | 0.785 | 0.012 | - | 0.015 |

Data extracted from "The evaluation of 1-tetralone and 4-chromanone (B43037) derivatives as inhibitors of monoamine oxidase".[1]

Signaling Pathway of MAO Inhibition

The inhibition of MAO by 7-hydroxy-1-tetralone derivatives leads to an increase in the concentration of monoamine neurotransmitters in the presynaptic neuron and the synaptic cleft. This enhances neurotransmission by increasing the availability of these neurotransmitters to bind to their respective postsynaptic receptors. The inhibition by alcohol derivatives of 7-hydroxy-1-tetralone has been shown to be reversible and competitive .[1]

Figure 1: Simplified signaling pathway of MAO inhibition by a 7-hydroxy-1-tetralone derivative, leading to increased dopamine availability.

Potential Interaction with Dopamine Receptors

While direct evidence for the interaction of 7-hydroxy-1-tetralone with dopamine receptors is limited, some sources suggest an inhibitory activity at D2/D3 receptors.[2] It is important to note that much of the research in this area has focused on the structurally related aminotetralin, 7-OH-DPAT, a known potent D3/D2 dopamine receptor agonist.[3] Given the structural similarities, it is plausible that 7-hydroxy-1-tetralone or its derivatives could exhibit some affinity for these receptors.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

Figure 2: Hypothesized antagonistic action of 7-hydroxy-1-tetralone on the Dopamine D2 receptor signaling pathway.

Anticancer and Antimicrobial Activities

Preliminary reports suggest that 7-hydroxy-1-tetralone and its derivatives may possess anticancer and antimicrobial properties.[4] However, the specific mechanisms underlying these potential activities have not been extensively studied for 7-hydroxy-1-tetralone itself. Research on structurally related tetralone derivatives has indicated potential antimicrobial activity against various bacterial strains, including resistant ones.[5] The anticancer mechanisms of other natural product derivatives often involve the induction of apoptosis and cell cycle arrest.[6] Further investigation is required to elucidate the specific pathways through which 7-hydroxy-1-tetralone might exert such effects.

Experimental Protocols

Synthesis of 7-Hydroxy-1-tetralone Derivatives

The following is a general protocol for the synthesis of 7-alkoxy-1-tetralone derivatives, adapted from the literature.[1]

Figure 3: General experimental workflow for the synthesis of 7-alkoxy-1-tetralone derivatives.

MAO-Glo™ Assay for MAO Inhibition

This protocol outlines the key steps for determining the MAO inhibitory activity of a test compound using the commercially available MAO-Glo™ Assay.

Materials:

-

MAO-Glo™ Assay Kit (containing MAO-A or MAO-B enzyme, luminogenic substrate, Luciferin Detection Reagent)

-

Test compound (e.g., 7-hydroxy-1-tetralone derivative) dissolved in an appropriate solvent

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare the MAO enzyme, luminogenic substrate, and Luciferin Detection Reagent according to the manufacturer's instructions.

-

Assay Setup:

-

Add 12.5 µL of a 4x concentrated solution of the test compound or vehicle control to the wells of the 96-well plate.

-

Add 12.5 µL of a 4x concentrated solution of the MAO enzyme (MAO-A or MAO-B).

-

Pre-incubate the plate at room temperature for 15 minutes.

-

-

Initiate MAO Reaction:

-

Add 25 µL of a 2x concentrated solution of the luminogenic MAO substrate to each well to start the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Add 50 µL of the Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.

-

Incubate at room temperature for 20 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition versus the log of the test compound concentration to determine the IC₅₀ value.

-

Radioligand Binding Assay for Dopamine D2 Receptor

This is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

-

Radioligand (e.g., [³H]-Spiperone).

-

Unlabeled competitor (test compound, e.g., 7-hydroxy-1-tetralone).

-

Non-specific binding control (e.g., Haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Assay Plate Preparation: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes + radioligand + assay buffer.

-

Non-specific Binding: Cell membranes + radioligand + a high concentration of non-specific binding control.

-

Competitive Binding: Cell membranes + radioligand + varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to determine the IC₅₀ value of the test compound.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Conclusion

7-Hydroxy-1-tetralone and its derivatives have been clearly identified as potent inhibitors of monoamine oxidase, with a reversible and competitive mode of action demonstrated for some analogs. This mechanism provides a strong rationale for their potential therapeutic applications in neurological disorders. While preliminary evidence suggests possible interactions with dopamine receptors and potential for anticancer and antimicrobial activities, these areas require more direct and in-depth investigation to fully elucidate the underlying mechanisms. The experimental protocols provided herein offer a foundation for further research into the pharmacological profile of this versatile chemical scaffold. Future studies should focus on determining the specific inhibitory activity of the parent 7-hydroxy-1-tetralone compound and exploring its direct interactions with other biological targets.

References

- 1. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Hydroxy-1-tetralone | 22009-38-7 | FH148849 | Biosynth [biosynth.com]

- 3. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer mechanism of 7-α-hydroxyfrullanolide on microtubules and computational prediction of its target binding in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 7-Hydroxy-1-tetralone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-1-tetralone is a key chemical intermediate and a molecule of significant interest in medicinal chemistry. As a derivative of tetralone, its biological activities are multifaceted, ranging from the modulation of key enzymes in the central nervous system to potential applications in oncology and infectious diseases. This technical guide provides a comprehensive overview of the known biological activities of 7-Hydroxy-1-tetralone and its close derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The unique structural features of 7-Hydroxy-1-tetralone, particularly the hydroxyl group at the seventh position, are crucial for its interactions with biological targets.[1] This document aims to serve as a foundational resource for researchers and professionals involved in the exploration and development of therapeutic agents based on the tetralone scaffold.

Core Biological Activities

7-Hydroxy-1-tetralone exhibits a range of biological activities, primarily attributed to its ability to interact with various enzymes and receptors. The principal activities identified in the literature include monoamine oxidase (MAO) inhibition, interaction with dopamine (B1211576) and histamine (B1213489) receptors, and potential as an anticancer and antimicrobial agent.[1][2]

Monoamine Oxidase (MAO) Inhibition

Derivatives of 7-Hydroxy-1-tetralone are recognized for their inhibitory activity against monoamine oxidase (MAO), a family of enzymes crucial for the metabolism of neurotransmitters such as serotonin (B10506), dopamine, and norepinephrine.[2][3] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[3] The tetralone scaffold is a promising framework for the development of novel MAO inhibitors.

Dopamine Receptor Interaction

7-Hydroxy-1-tetralone and its derivatives have been investigated for their interaction with dopamine receptors, particularly the D2 and D3 subtypes, which are implicated in various neurological and psychiatric disorders.[4] A closely related derivative, R-(+)-7-hydroxy-2-(N,N-di-n-propylamino)tetralin (7-OH-DPAT), has been shown to be a potent dopamine D3 receptor agonist.

Table 1: Binding Affinities of 7-OH-DPAT for Dopamine Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

| R-(+)-7-OH-DPAT | Human Dopamine D3 | 0.57 nM | [5] |

| R-(+)-7-OH-DPAT | Human Dopamine D2 | > 200-fold lower than D3 | [5] |

| [3H]7-OH-DPAT | Dopamine D3 | ~0.5 nM (Kd) | [6] |

| [3H]7-OH-DPAT | Dopamine D2 | 3.6 nM (Kd) | [6] |

Histamine H3 Receptor Interaction

7-Hydroxy-1-tetralone has been utilized as a pharmacological tool for studying the human histamine H3 receptor.[1] The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for the treatment of various neurological conditions.[7] Specific binding affinity data for 7-Hydroxy-1-tetralone at the H3 receptor is not currently available in the literature.

Anticancer and Antimicrobial Potential

Preliminary research suggests that 7-Hydroxy-1-tetralone and its derivatives may possess anticancer and antimicrobial properties.[2] Studies have indicated that these compounds can inhibit the proliferation of cancer cells and show activity against various bacterial and fungal pathogens.[2] However, specific quantitative data such as IC50 values against cancer cell lines and Minimum Inhibitory Concentrations (MICs) against microbial strains for 7-Hydroxy-1-tetralone are not well-documented in the available literature.

Experimental Protocols

This section details the general methodologies for the key experiments cited in the investigation of the biological activities of 7-Hydroxy-1-tetralone and its derivatives.

Monoamine Oxidase (MAO) Inhibition Assay

A common method to determine the inhibitory potential of a compound against MAO-A and MAO-B is the in vitro fluorometric assay.

-

Principle: This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine). The H₂O₂ is detected using a fluorescent probe like Amplex Red in the presence of horseradish peroxidase (HRP).

-

Reagents:

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Recombinant human MAO-A and MAO-B enzymes

-

Substrate (e.g., p-tyramine)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish Peroxidase (HRP)

-

Test compound (7-Hydroxy-1-tetralone) dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well black plate, add the MAO enzyme (A or B) and the test compound dilutions.

-

Pre-incubate the plate to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding a mixture of the substrate and the fluorescent probe/HRP solution.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

-

Dopamine Receptor Binding Assay

Radioligand binding assays are employed to determine the affinity of a compound for dopamine receptors.

-

Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand (e.g., [³H]spiperone) from the dopamine receptors in a membrane preparation.

-

Reagents:

-

Membrane preparations from cells expressing dopamine D2 or D3 receptors.

-

Radiolabeled ligand (e.g., [³H]spiperone).

-

Unlabeled test compound (e.g., 7-OH-DPAT).

-

Assay buffer (e.g., Tris-HCl, pH 7.4).

-

Wash buffer.

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

-

Incubate to reach binding equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with wash buffer.

-

Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Reagents:

-

Cancer cell lines (e.g., MCF-7, A549).

-

Complete cell culture medium.

-

Test compound (7-Hydroxy-1-tetralone) dissolved in a suitable solvent (e.g., DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

-

Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium is determined.

-

Reagents:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Test compound (7-Hydroxy-1-tetralone) dissolved in a suitable solvent.

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Procedure:

-

Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing CAMHB.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits bacterial growth (no turbidity).

-

Signaling Pathways and Mechanisms of Action

The biological effects of 7-Hydroxy-1-tetralone and its derivatives are mediated through their interaction with specific signaling pathways.

Monoamine Oxidase A (MAO-A) Signaling

MAO-A is an enzyme located on the outer mitochondrial membrane that degrades monoamine neurotransmitters like serotonin and norepinephrine.[8] Its inhibition leads to an increase in the synaptic levels of these neurotransmitters.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.[9] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Histamine H3 Receptor Signaling

The histamine H3 receptor is a Gi/o-coupled GPCR that acts as a presynaptic autoreceptor, inhibiting histamine synthesis and release. It also functions as a heteroreceptor to modulate the release of other neurotransmitters.

Apoptosis Signaling in Cancer Cells

The potential anticancer activity of 7-Hydroxy-1-tetralone derivatives may involve the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[2] Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic process.

Conclusion and Future Directions

7-Hydroxy-1-tetralone is a versatile molecule with a rich pharmacological profile. Its established role as a key intermediate in the synthesis of important drugs, combined with its inherent biological activities, underscores its significance in medicinal chemistry. The primary activities, including MAO inhibition and dopamine receptor interaction, highlight its potential for the development of novel therapeutics for neurological disorders. While preliminary data suggests anticancer and antimicrobial effects, these areas require further in-depth investigation to establish clear structure-activity relationships and mechanisms of action.

Future research should focus on synthesizing and screening a broader range of 7-Hydroxy-1-tetralone derivatives to identify compounds with enhanced potency and selectivity for specific biological targets. Elucidating the precise molecular interactions through techniques such as X-ray crystallography and computational modeling will be crucial for rational drug design. Furthermore, comprehensive in vivo studies are necessary to validate the therapeutic potential of promising candidates and to assess their pharmacokinetic and toxicological profiles. The continued exploration of the 7-Hydroxy-1-tetralone scaffold holds considerable promise for the discovery of new and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. actaorthop.org [actaorthop.org]

- 3. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoamine oxidase A - Wikipedia [en.wikipedia.org]

- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

Potential Therapeutic Applications of 7-Hydroxy-1-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-1-tetralone is a versatile bicyclic ketone that serves as a pivotal intermediate in the synthesis of a diverse range of pharmacologically active compounds.[1] Its unique structure, featuring a hydroxyl group and a ketone on a tetralone scaffold, allows for extensive chemical modifications, making it a valuable starting point for the development of novel therapeutics.[1] This technical guide provides a comprehensive overview of the potential therapeutic applications of 7-Hydroxy-1-tetralone derivatives, focusing on their roles as monoamine oxidase (MAO) inhibitors, potential anticancer and antimicrobial agents, and as ligands for dopamine (B1211576) and serotonin (B10506) receptors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development efforts.

Introduction

7-Hydroxy-1-tetralone is a synthetic organic compound that has garnered significant interest in medicinal chemistry due to its utility as a key building block for various therapeutic agents.[1] It is a crucial precursor in the synthesis of established drugs such as the selective serotonin reuptake inhibitor (SSRI) sertraline (B1200038) and the opioid analgesic (-)-dezocine.[1] Beyond its role as a synthetic intermediate, derivatives of 7-Hydroxy-1-tetralone have demonstrated promising biological activities, suggesting their potential for the development of new treatments for neurological disorders, cancer, and infectious diseases.[1] This guide will delve into the core therapeutic areas where 7-Hydroxy-1-tetralone derivatives have shown potential, providing researchers with the necessary technical information to advance their investigations.

Potential as Monoamine Oxidase (MAO) Inhibitors

Derivatives of 7-Hydroxy-1-tetralone have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.[2] Inhibition of these enzymes is a well-established therapeutic strategy for depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).

Quantitative Data: MAO Inhibition by 1-Tetralone (B52770) Derivatives

| Compound | Substitution | Target | IC50 (µM) |

| 1c | 7-substituted | MAO-A | 0.623[2] |

| 1g | 7-substituted | MAO-A | 0.575[2] |

| 1p | 7-substituted alcohol | MAO-A | 0.785[2] |

| 1f | 6-substituted | MAO-B | 0.0012[2] |

| 1h | 7-substituted | MAO-B | 0.0011[2] |

| 1o | 7-substituted alcohol | MAO-B | 0.0075[2] |

Note: The specific substitutions for compounds 1c, 1g, 1f, 1h, 1p and 1o are detailed in the source literature and represent various alkoxy and benzyloxy moieties.

Experimental Protocol: MAO Inhibition Assay

The following is a generalized protocol for determining the MAO inhibitory activity of test compounds, based on the fluorometric measurement of 4-hydroxyquinoline (B1666331) formed from the oxidation of kynuramine (B1673886).[2]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

Test compound (e.g., 7-Hydroxy-1-tetralone derivative)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the enzyme solution (MAO-A or MAO-B).

-

Add the diluted test compound to the wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the kynuramine substrate (final concentration, e.g., 50 µM).

-

Immediately measure the fluorescence intensity (excitation/emission wavelengths appropriate for 4-hydroxyquinoline) at regular intervals for a set duration (e.g., 30 minutes).

-

Calculate the rate of reaction and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathway

Figure 1: Inhibition of monoamine oxidase by 7-Hydroxy-1-tetralone derivatives.

Potential Anticancer Applications

Research into the anticancer properties of 7-Hydroxy-1-tetralone derivatives is an emerging area. Studies on structurally related compounds suggest that the tetralone scaffold may be a promising starting point for the development of novel cytotoxic agents.

Quantitative Data: Cytotoxicity of a Related Compound

A study on 7-hydroxy-3,4-dihydrocadalene , a compound structurally related to 7-Hydroxy-1-tetralone, demonstrated its cytotoxic effects on human breast cancer cells (MCF-7).

| Compound | Cell Line | IC50 (µM) | Exposure Time (h) |

| 7-hydroxy-3,4-dihydrocadalene | MCF-7 | 55.24[3] | 48 |

| 7-hydroxy-3,4-dihydrocadalene | MCF-7 | 52.83[3] | 72 |

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental Workflow

Figure 2: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Potential Antimicrobial Activity

The tetralone scaffold is present in some natural and synthetic compounds with antimicrobial properties. While direct evidence for 7-Hydroxy-1-tetralone is limited, its derivatives are being explored for their potential to combat bacterial infections.

Quantitative Data: Antimicrobial Activity of Tetralone Derivatives

A study on novel tetralone derivatives containing an aminoguanidinium moiety demonstrated significant antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) |

| 2D | S. aureus ATCC 29213 | 0.5[4] |

| 2D | MRSA-2 | 1[4] |

Note: Compound 2D is a specific aminoguanidine-tetralone derivative synthesized in the cited study.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized broth microdilution protocol to determine the MIC of a compound against a specific bacterial strain.

Materials:

-

Bacterial strain

-

Mueller-Hinton Broth (MHB)

-

Test compound

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.

-

Add the standardized bacterial inoculum to each well.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical Relationship

Figure 3: Logical relationship for the development and testing of antimicrobial tetralone derivatives.

Dopamine and Serotonin Receptor Ligands

The tetralone scaffold is a known pharmacophore for ligands of dopamine and serotonin receptors, which are key targets for treating a range of central nervous system disorders.

Quantitative Data: Receptor Binding Affinity of a Related Compound

While Ki values for 7-Hydroxy-1-tetralone are not available, data for the structurally related dopamine D3 receptor agonist, R-(+)-7-OH-DPAT (7-hydroxy-2-(N,N-di-n-propylamino)tetralin), highlights the potential of the 7-hydroxytetralin scaffold to bind with high affinity to dopamine receptors.

| Compound | Receptor | Ki (nM) |

| R-(+)-7-OH-DPAT | Dopamine D3 | 0.57 |

Experimental Protocol: Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT1A)

-

Radioligand with known high affinity for the receptor (e.g., [3H]spiperone for D2)

-

Test compound

-

Assay buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the IC50 of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.

Receptor Interaction Pathway

Figure 4: Competitive binding of a 7-Hydroxy-1-tetralone derivative to a G-protein coupled receptor.

Conclusion

7-Hydroxy-1-tetralone stands out as a highly versatile and valuable scaffold in medicinal chemistry. While direct pharmacological data on the parent compound is limited, the extensive research on its derivatives clearly indicates significant potential across several therapeutic areas. The demonstrated efficacy of substituted tetralones as potent MAO inhibitors, coupled with the emerging evidence for their anticancer and antimicrobial activities, underscores the importance of this chemical class. Furthermore, the inherent ability of the tetralone core to interact with key CNS receptors opens up numerous avenues for the development of novel neurotherapeutics. This technical guide provides a foundation for researchers to build upon, offering insights into the synthesis, biological evaluation, and potential mechanisms of action of 7-Hydroxy-1-tetralone derivatives. Further investigation is warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Targets of 7-Hydroxy-1-tetralone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction